molecular formula C5H13ClN2 B11728185 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride

1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B11728185
M. Wt: 136.62 g/mol
InChI Key: UFDCTVLUUSVAQP-TYSVMGFPSA-N
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Description

1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a cyclopropyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The synthesis begins with the preparation of the cyclopropyl ring, which can be achieved through various cyclopropanation reactions.
    • The introduction of the aminomethyl group is typically carried out using amination reactions, where suitable amine precursors are reacted with the cyclopropyl intermediate.
    • The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
  • Industrial Production Methods

    • Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
    • Catalysts and solvents are often used to enhance the efficiency of the reactions.
    • Purification steps, such as crystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Oxidation typically leads to the formation of cyclopropyl ketones or carboxylic acids.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
    • These reactions often result in the formation of cyclopropyl alcohols or amines.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
    • Common reagents for substitution reactions include alkyl halides and sulfonates.

Scientific Research Applications

1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis to create more complex molecules.
    • Employed in the study of cyclopropyl-containing compounds and their reactivity.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
    • Used in the development of novel bioactive compounds.
  • Medicine

    • Explored for its potential therapeutic applications, including as a precursor for drug development.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
    • Its unique cyclopropyl structure allows it to fit into specific binding sites, influencing biological processes.
  • Pathways Involved

    • The compound can affect various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
    • Its effects on neurotransmitter systems and ion channels are also of interest in neuroscience research.

Comparison with Similar Compounds

1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group, used in organic synthesis.

      Cyclopropylmethanol: Contains a cyclopropyl ring and a hydroxyl group, used as an intermediate in chemical synthesis.

      Cyclopropylcarboxylic acid: Features a cyclopropyl ring and a carboxyl group, used in the production of pharmaceuticals and agrochemicals.

  • Uniqueness

    • The presence of both the aminomethyl group and the hydrochloride salt form distinguishes this compound from other cyclopropyl-containing compounds.
    • Its specific reactivity and potential applications in various fields make it a valuable compound for research and development.

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1

InChI Key

UFDCTVLUUSVAQP-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H]([C@H]1CN)CN.Cl

Canonical SMILES

C1C(C1CN)CN.Cl

Origin of Product

United States

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